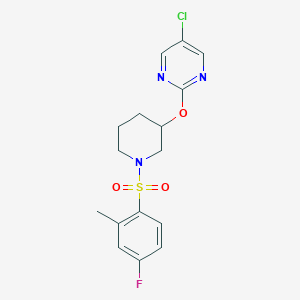

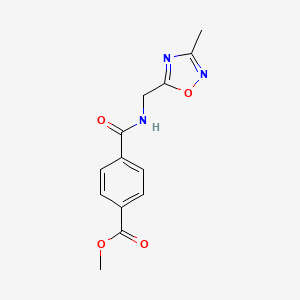

![molecular formula C23H18N2O3S2 B3001217 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide CAS No. 898405-84-0](/img/structure/B3001217.png)

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide" is a member of the thiazole and acetamide families, which are known for their biological activities. Thiazole derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties . Acetamide derivatives are also of interest in drug discovery for their diverse pharmacological activities .

Synthesis Analysis

The synthesis of thiazole and acetamide derivatives typically involves multi-step reactions with various starting materials. For instance, the synthesis of related compounds includes the reaction of benzenesulfonyl chloride with other intermediates, followed by reactions with substituted bromoacetamides . Another example is the synthesis of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide, which was characterized using spectroscopic techniques . These methods are indicative of the complex synthetic routes that may be involved in the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiazole and acetamide derivatives has been elucidated using techniques such as X-ray diffraction, which provides information on the crystal structure and intermolecular interactions . For example, the crystal packing of a related compound, 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide, is stabilized by hydrogen bonds and π-π interactions . These structural analyses are crucial for understanding the properties and potential interactions of the compound with biological targets.

Chemical Reactions Analysis

Thiazole and acetamide derivatives can participate in various chemical reactions, which are essential for their biological activity. For instance, the interaction of a thiazole derivative with DNA bases has been studied, showing that the compound can act as an electron acceptor . Additionally, the reactivity of these compounds can be influenced by their electronic structure, as indicated by HOMO-LUMO gap analyses .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole and acetamide derivatives, such as their pKa values, are important for their pharmacokinetic and pharmacodynamic profiles. The pKa values of newly synthesized derivatives have been determined using UV spectroscopy, which is critical for understanding their behavior in biological systems . Moreover, the solubility, stability, and reactivity of these compounds are influenced by their molecular structure and substituents .

Wissenschaftliche Forschungsanwendungen

Antimalarial and Antiviral Properties

N-(phenylsulfonyl)acetamide derivatives, including those with a thiazolyl structure, have been studied for their potential antimalarial activity. In vitro evaluations demonstrate significant antimalarial properties, with certain derivatives showing high selectivity and low cytotoxicity. Theoretical calculations and molecular docking studies further support their potential as effective antimalarials and as possible treatments against COVID-19, highlighting their binding affinity to key viral proteins (Fahim & Ismael, 2021).

Antimicrobial Activity

Several studies focus on the antimicrobial capabilities of N-(phenylsulfonyl)acetamide derivatives. These compounds have shown promising results against a range of microbial strains, including both bacteria and fungi. The structural variations of these compounds influence their antimicrobial efficacy, with some derivatives displaying particularly high activity against specific microbial strains (Fahim & Ismael, 2019).

Anticancer Applications

Research into the anticancer properties of N-(phenylsulfonyl)acetamide derivatives, particularly those incorporating a thiazolyl structure, has identified potential in treating various cancer types. Some derivatives have demonstrated selective cytotoxicity towards specific cancer cell lines, indicating their potential as targeted anticancer agents. The structural composition of these compounds plays a crucial role in determining their efficacy against different cancer cell lines (Evren et al., 2019).

Applications in Optoelectronics

The optoelectronic properties of thiazole-based compounds, including those related to N-(phenylsulfonyl)acetamide, have been explored in recent studies. These compounds exhibit promising characteristics for applications in electronic devices, with specific focus on their optical band gaps and switching times. This research opens up potential for their use in electronic and optoelectronic applications (Camurlu & Guven, 2015).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.

Zukünftige Richtungen

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or activity.

Eigenschaften

IUPAC Name |

2-(benzenesulfonyl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3S2/c26-22(16-30(27,28)20-9-5-2-6-10-20)25-23-24-21(15-29-23)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h1-15H,16H2,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCTYASSRRAEJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)CS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

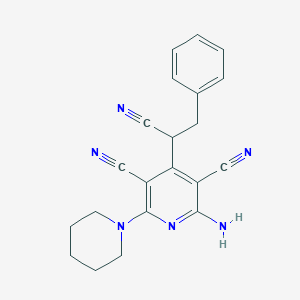

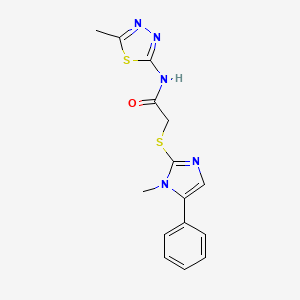

![1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine](/img/structure/B3001137.png)

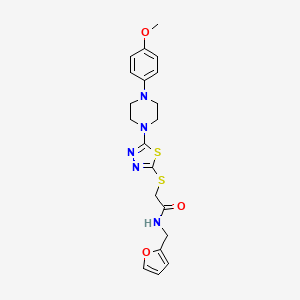

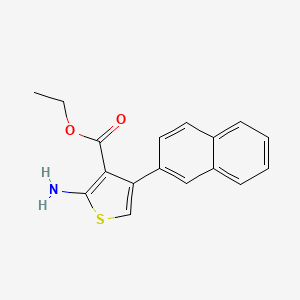

![2-(cyclopentylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3001144.png)

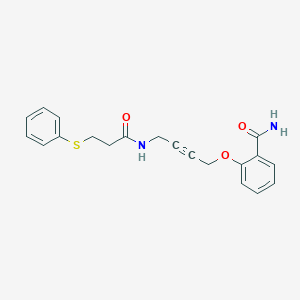

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide](/img/structure/B3001147.png)

![2-Methyl-4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B3001148.png)

![(7-Ethoxybenzofuran-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3001150.png)

![1-(4-fluorophenyl)-5-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3001153.png)

![2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B3001154.png)